Cas no 2122011-21-4 (Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)

Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2122011-21-4
- EN300-738320
- ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate
- Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate
-
- インチ: 1S/C11H21NO2/c1-4-14-10(13)11(7-9(2)3)5-6-12-8-11/h9,12H,4-8H2,1-3H3
- InChIKey: FVSUBUOEDIXLGD-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(CNCC1)CC(C)C)=O
計算された属性
- せいみつぶんしりょう: 199.157228913g/mol
- どういたいしつりょう: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738320-1.0g |
ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate |
2122011-21-4 | 1g |
$0.0 | 2023-06-07 |
Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate 関連文献
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Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylateに関する追加情報
Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate (CAS No. 2122011-21-4): A Comprehensive Overview
Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate (CAS No. 2122011-21-4) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic chemistry. The detailed exploration of this molecule not only sheds light on its chemical characteristics but also highlights its relevance in contemporary scientific advancements.
The molecular structure of Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted with a carboxylate ester group and a 2-methylpropyl side chain. This configuration imparts distinct reactivity and solubility properties, making it a valuable intermediate in various synthetic pathways. The presence of the ester functionality allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.
In the context of pharmaceutical research, Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate has been investigated for its potential role in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of novel therapeutic agents targeting neurological disorders. The pyrrolidine core is a common motif in many pharmacologically active compounds, known for its ability to interact with biological targets such as enzymes and receptors. The ester group further enhances its versatility, allowing for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties.
The synthesis of Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate involves multi-step organic reactions, typically starting from readily available precursors. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity. These synthetic routes not only highlight the compound's synthetic accessibility but also showcase the advancements in organic chemistry techniques that facilitate such complex transformations.
One of the most compelling aspects of Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate is its potential in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, modifications to the 2-methylpropyl side chain have been explored to optimize solubility and metabolic stability, crucial factors for drug efficacy and safety. Such efforts align with the broader goal of developing next-generation therapeutics that address unmet medical needs.
The compound's relevance extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique chemical properties make it a candidate for developing novel polymers and specialty chemicals. Additionally, the pyrrolidine scaffold is prevalent in many natural products, suggesting that Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate could serve as a precursor for bio-inspired materials with innovative functionalities.
In conclusion, Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate (CAS No. 2122011-21-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural complexity, coupled with its synthetic versatility, positions it as a cornerstone in modern chemical research. As scientific methodologies continue to evolve, the potential uses of this compound are likely to expand, further solidifying its importance in both academic and industrial settings.
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